molecular formula C10H10N2O4S B1618756 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) CAS No. 76407-98-2

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

Cat. No. B1618756
CAS RN: 76407-98-2
M. Wt: 254.26 g/mol
InChI Key: LXFWRJDNDPUIAY-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) is a chemical compound that is widely used in scientific research. It is a type of organic compound that contains a pyrazole ring and a phenyl group. The compound has several important properties that make it useful in various research applications.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Norantipyrine sulfate is used in pharmacokinetic studies to understand the metabolic fate of drugs in the body. It serves as a metabolite marker for drugs like antipyrine, helping researchers track absorption, distribution, metabolism, and excretion processes .

Probe for Hepatic Drug-Metabolizing Enzymes

As a metabolite of antipyrine, norantipyrine sulfate is utilized to evaluate the variation in vivo activities of oxidative hepatic drug-metabolizing enzymes. This application is crucial for understanding how different drugs are processed by the liver .

Chemical Synthesis

Norantipyrine sulfate is involved in the synthesis of various chemical substances, including dyes, pigments, and specialty chemicals. Its role in these syntheses is often as an intermediate or a catalyst .

Antidiabetic Agents Development

The compound serves as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are investigated for their potential as selective and orally active dipeptidylpeptidase 4 inhibitors, which are important in antidiabetic treatments .

Catalysis in Organic Reactions

It’s used as a catalyst for various organic reactions, including the synthesis of bis(pyrazolyl)methanes and related derivatives. These reactions are significant for developing new pharmaceuticals and advanced materials .

properties

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWRJDNDPUIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227238
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

CAS RN

76407-98-2
Record name Edaravone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDARAVONE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
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